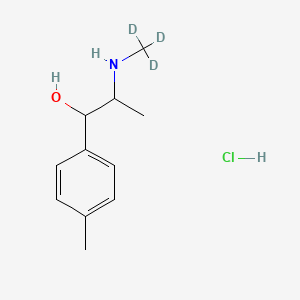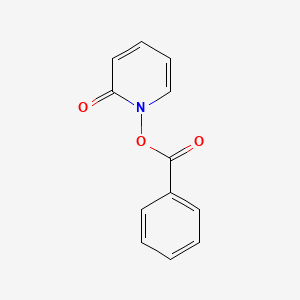![molecular formula C11H16 B11939374 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 473-00-7](/img/structure/B11939374.png)
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound with a unique structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be achieved through several methods. One common approach involves the polymerization of nopadiene, a pinene-derived cyclic diene, using anionic and catalytic polymerization techniques . Another method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Catalysis: It is used as a ligand in metal complex catalysis, enhancing the efficiency of catalytic reactions.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound undergoes a series of addition reactions, leading to the formation of long polymer chains. The presence of the double bond and methyl groups influences the reactivity and stability of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
- Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate
Uniqueness
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
473-00-7 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4-5,9-10H,1,6-7H2,2-3H3 |
Clé InChI |
HSBGCCSTQMHQPR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)
![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)





![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)
